molecular formula C18H21N3O4S B11169259 4-(propanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-(propanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B11169259
M. Wt: 375.4 g/mol
InChI Key: OUMQVRUMUWJUHE-UHFFFAOYSA-N
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Description

4-(propanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-(propanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves several steps. One common method includes the condensation of sulfanilamide with substituted aromatic aldehydes to form imine derivatives. These Schiff bases are then reduced with sodium borohydride to yield the corresponding amines . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(propanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of Schiff bases with sodium borohydride leads to the formation of secondary amines .

Scientific Research Applications

This compound has been extensively studied for its inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. These enzymes play crucial roles in various physiological processes, and their inhibition has potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of cancer . Additionally, the compound’s unique structure makes it a valuable tool in organic synthesis and medicinal chemistry research.

Mechanism of Action

The mechanism of action of 4-(propanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with carbonic anhydrase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity. This inhibition disrupts the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, leading to various physiological effects. The molecular targets and pathways involved in this process are critical for understanding the compound’s therapeutic potential .

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

4-(propanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C18H21N3O4S/c1-2-17(22)21-15-7-5-14(6-8-15)18(23)20-12-11-13-3-9-16(10-4-13)26(19,24)25/h3-10H,2,11-12H2,1H3,(H,20,23)(H,21,22)(H2,19,24,25)

InChI Key

OUMQVRUMUWJUHE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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